7-Dimethylamino-chroman-4-one 7-Dimethylamino-chroman-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14154549
InChI: InChI=1S/C11H13NO2/c1-12(2)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-4,7H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

7-Dimethylamino-chroman-4-one

CAS No.:

Cat. No.: VC14154549

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

7-Dimethylamino-chroman-4-one -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 7-(dimethylamino)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C11H13NO2/c1-12(2)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-4,7H,5-6H2,1-2H3
Standard InChI Key CEGRECNLGASAQE-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC2=C(C=C1)C(=O)CCO2

Introduction

Chemical Structure and Nomenclature

Core Architecture

7-Dimethylamino-chroman-4-one (C11_{11}H13_{13}NO2_2) features a chroman-4-one backbone, where the benzene ring (Ring A) is fused to a partially saturated γ-pyrone (Ring B). The absence of a double bond between C2 and C3 distinguishes it from chromones, conferring distinct electronic and steric properties . The dimethylamino (-N(CH3_3)2_2) substituent at the 7-position introduces strong electron-donating effects, influencing both reactivity and biological interactions.

Table 1: Structural comparison of chroman-4-one and chromone

PropertyChroman-4-oneChromone
IUPAC Name4-Chromanone4-Chromone
Double Bond PositionC2–C3 single bondC2–C3 double bond
Molecular FormulaC9_9H8_8O2_2C9_9H6_6O2_2
Molecular Weight148.15 g/mol146.14 g/mol
Electron DensityLower conjugationHigher conjugation
Bioactivity ProfileBroader pharmacological scopeLimited to specific targets

Spectroscopic Characteristics

  • NMR: The 1^1H-NMR spectrum exhibits a singlet for the dimethylamino group at δ 2.8–3.1 ppm and a characteristic carbonyl (C=O) signal at δ 190–200 ppm in 13^{13}C-NMR.

  • IR: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch) and 2800–2850 cm1^{-1} (C-H stretch of -N(CH3_3)2_2) .

Synthesis and Optimization

Microwave-Assisted Aldol Condensation

The most efficient synthesis involves a one-step microwave-assisted aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, as demonstrated by Olsson et al. :

Procedure:

  • Reagents: 2′-Hydroxyacetophenone, aldehyde (1.1 equiv), diisopropylamine (DIPA, 1.1 equiv), ethanol.

  • Conditions: Microwave irradiation at 160–170°C for 1 hour.

  • Workup: Dilution with CH2_2Cl2_2, sequential washing with NaOH (10%), HCl (1 M), and brine.

  • Yield: 17–88%, depending on the electron-withdrawing/-donating nature of substituents .

Table 2: Optimization of reaction conditions

ParameterOptimal ValueImpact on Yield
Temperature165°CMaximizes cyclization
BaseDIPAEnhances enolate formation
SolventEthanolBalances polarity and cost
Reaction Time60 minutesPrevents decomposition

Alternative Routes

  • Claisen-Schmidt Condensation: Suitable for electron-deficient acetophenones but suffers from lower yields (~30%) .

  • Oxidative Cyclization: Utilizes Mn(OAc)3_3 to oxidize chalcone intermediates, though scalability is limited.

Physicochemical Properties

Physical Properties

  • Molecular Weight: 203.24 g/mol.

  • Melting Point: 112–114°C (decomposes above 120°C).

  • Solubility: Soluble in DMSO (>10 mg/mL), ethanol (∼5 mg/mL), and chloroform; insoluble in water .

Chemical Reactivity

The dimethylamino group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the 5- and 8-positions. Key reactions include:

  • Nitration: Yields 5-nitro and 8-nitro derivatives under HNO3_3/H2_2SO4_4.

  • Sulfonation: Forms sulfonic acids at the 8-position with concentrated H2_2SO4_4 .

  • Alkylation: The carbonyl oxygen undergoes nucleophilic attack by Grignard reagents, producing tertiary alcohols .

Pharmacological Applications

SIRT2 Inhibition for Neurodegenerative Diseases

7-Dimethylamino-chroman-4-one derivatives exhibit potent inhibitory activity against SIRT2, a histone deacetylase linked to Parkinson’s and Huntington’s diseases. Key findings include:

  • IC50_{50}: 1.5 μM for 6,8-dibromo-2-pentylchroman-4-one .

  • Selectivity: >100-fold selectivity over SIRT1 and SIRT3 .

  • Mechanism: Chelation of the catalytic Zn2+^{2+} ion via the carbonyl group and hydrophobic interactions with the 2-alkyl chain .

ROCK Inhibition in Diabetic Retinopathy

Derivatives such as 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (Compound 12j) demonstrate:

  • ROCK I/II Inhibition: IC50_{50} = 12 nM with >300-fold selectivity over 387 kinases .

  • Neuroprotection: Reduces retinal neuron apoptosis by 60% in high-glucose environments .

  • Antiangiogenic Effects: Suppresses Müller cell proliferation and vascular regression in ex vivo models .

Table 3: Pharmacological profile of lead derivatives

DerivativeTargetIC50_{50}SelectivityBiological Effect
6,8-dibromo-2-pentylSIRT21.5 μM>100-foldNeurodegeneration rescue
Compound 12jROCK I/II12 nM>300-foldRetinal apoptosis inhibition

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